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Abstract
Roginolisib (IOA-244), a first-in-class, orally active, and highly selective allosteric inhibitor of

phosphoinositide 3-kinase delta (PI3Kδ), has emerged as a promising therapeutic agent in

oncology. This technical guide provides a comprehensive overview of the discovery, synthesis,

and mechanism of action of Roginolisib hemifumarate. It details the preclinical and clinical

findings that underscore its potential in treating various malignancies, with a focus on

quantitative data, experimental protocols, and the underlying signaling pathways.

Discovery and Rationale
Roginolisib was initially investigated for the treatment of autoimmune diseases. Its journey into

oncology was driven by the understanding that aberrant PI3Kδ signaling is a key driver in

various hematological and solid tumors. The PI3K/AKT/mTOR pathway is one of the most

frequently dysregulated signaling cascades in cancer, playing a crucial role in cell growth,

proliferation, survival, and differentiation.

The delta isoform of PI3K is primarily expressed in hematopoietic cells, making it an attractive

target for malignancies of this lineage. Furthermore, PI3Kδ plays a critical role in the function of

regulatory T cells (Tregs), which are key mediators of immunosuppression in the tumor

microenvironment. By inhibiting PI3Kδ, Roginolisib not only directly targets cancer cells but

also modulates the immune system to enhance anti-tumor responses.
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Roginolisib is a non-ATP-competitive, allosteric inhibitor, a characteristic that confers high

selectivity and a favorable safety profile compared to first-generation, ATP-competitive PI3K

inhibitors.

Synthesis of Roginolisib Hemifumarate
While a detailed, step-by-step synthesis protocol for Roginolisib hemifumarate is not publicly

available in the reviewed literature, the chemical identity of the active pharmaceutical ingredient

is known.

Chemical Name: (6-fluoro-1-(4-(morpholinomethyl)phenyl)-5,5-dioxido-1,4-

dihydrothiochromeno[4,3-c]pyrazol-3-yl)(morpholino)methanone, hemifumarate salt.

The synthesis of related pyrazolopyrimidine derivatives, which share structural similarities with

Roginolisib, has been described in various patents. These syntheses often involve multi-step

sequences starting from commercially available precursors. The construction of the core

pyrazole ring fused to a pyrimidine system is a key feature of these synthetic routes. It is

plausible that the synthesis of Roginolisib follows a convergent strategy, involving the

preparation of key intermediates that are then coupled to assemble the final molecule.

Mechanism of Action
Roginolisib exerts its anti-cancer effects through the selective inhibition of the PI3Kδ isoform.

This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to decreased

proliferation and increased apoptosis of cancer cells.

A crucial aspect of Roginolisib's mechanism is its immunomodulatory activity. By inhibiting

PI3Kδ in regulatory T cells (Tregs), Roginolisib can reduce their suppressive function within the

tumor microenvironment. This leads to an increased ratio of cytotoxic CD8+ T cells to Tregs,

thereby promoting a more effective anti-tumor immune response.
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Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory effect of Roginolisib.

Quantitative Data
Preclinical Data
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Parameter Value Cell Line/Model Reference

IC50 (PI3Kδ) 18 nM Enzymatic Assay [1]

IC50 (PI3Kα) >10,000 nM Enzymatic Assay N/A

IC50 (PI3Kβ) 2,240 nM Enzymatic Assay N/A

IC50 (PI3Kγ) 1,690 nM Enzymatic Assay [1]

Cell Viability (IC50) Varies by cell line Lymphoma cell lines [2]

Clinical Data: DIONE-01 Trial (NCT04328844)
The DIONE-01 trial is a Phase 1, two-part, open-label study evaluating the safety, tolerability,

pharmacokinetics, and preliminary efficacy of Roginolisib in patients with advanced solid

tumors and follicular lymphoma.[3][4][5][6][7]

Parameter Uveal Melanoma Cohort
Follicular Lymphoma
Cohort

Number of Patients 29 8

Recommended Phase 2 Dose

(RP2D)
80 mg daily 80 mg daily

Median Overall Survival (OS) 16 months Not Reported

Median Progression-Free

Survival (PFS)
5 months Not Reported

Objective Response Rate

(ORR)
N/A N/A

Grade 3/4 Treatment-Related

Adverse Events
<7% N/A

Clinical Data: OCULE-01 Trial (NCT06717126)
The OCULE-01 trial is an ongoing Phase 2, multicenter, open-label, randomized study

evaluating the efficacy of Roginolisib in patients with advanced/metastatic uveal melanoma
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who have progressed on prior therapy.[3][8][9][10][11]

Parameter Description

Primary Endpoint Overall Survival (OS)

Secondary Endpoints

Progression-Free Survival (PFS), Objective

Response Rate (ORR), Duration of Response

(DoR), Disease Control Rate (DCR), Safety and

Tolerability, Pharmacokinetics

Patient Population

~85 adults with advanced/metastatic uveal

melanoma with disease progression after at

least one prior therapy

Treatment Arms

Arm 1: Roginolisib 80 mg dailyArm 2:

Roginolisib 40 mg dailyArm 3: Investigator's

choice of standard therapy

Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of Roginolisib on the viability of

cancer cell lines.

Materials:

Cancer cell lines (e.g., lymphoma, mesothelioma)

Complete culture medium

Roginolisib hemifumarate

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

96-well plates
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Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete

culture medium and incubate for 24 hours.

Prepare serial dilutions of Roginolisib in complete culture medium.

Remove the medium from the wells and add 100 µL of the Roginolisib dilutions. Include a

vehicle control (medium with DMSO).

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Carefully remove the medium and add 100 µL of solubilization solution to each well to

dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value.[2][12][13][14]
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Figure 3: A representative gating strategy for identifying Treg cells.
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Conclusion
Roginolisib hemifumarate represents a significant advancement in the field of PI3Kδ

inhibition. Its unique allosteric mechanism of action confers high selectivity and a favorable

safety profile, addressing some of the limitations of earlier-generation PI3K inhibitors. The

preclinical and clinical data gathered to date strongly support its continued development in

various oncology indications, particularly in uveal melanoma and hematological malignancies.

The ongoing Phase 2 OCULE-01 trial will be instrumental in further defining the clinical utility of

Roginolisib and its potential to improve outcomes for patients with difficult-to-treat cancers. This

technical guide provides a solid foundation for researchers and clinicians interested in the

science and therapeutic potential of this promising new agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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